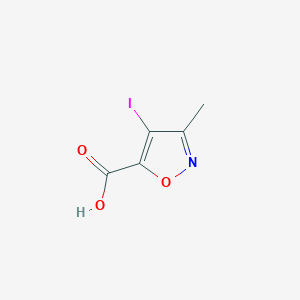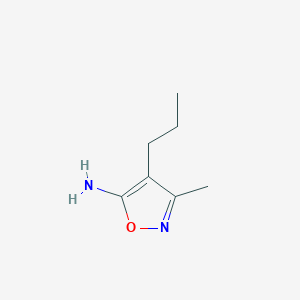
4-(Pentafluorothio)phenylacetylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pentafluorothio)phenylacetylene is an organic compound with the molecular formula C8H5F5S It is characterized by the presence of a pentafluorothio group attached to a phenyl ring, which is further connected to an acetylene group
Métodos De Preparación
The synthesis of 4-(Pentafluorothio)phenylacetylene typically involves the coupling of a pentafluorothio-substituted phenyl compound with an acetylene derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, a reaction between 4-bromophenylacetylene and pentafluorothio-substituted phenylboronic acid in the presence of a palladium catalyst can yield this compound . Industrial production methods may involve similar catalytic processes but optimized for larger scale production.
Análisis De Reacciones Químicas
4-(Pentafluorothio)phenylacetylene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetylene group to an alkene or alkane.
Substitution: The pentafluorothio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Pentafluorothio)phenylacetylene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of advanced materials, such as polymers with unique properties.
Mecanismo De Acción
The mechanism by which 4-(Pentafluorothio)phenylacetylene and its derivatives exert their effects often involves interactions with specific molecular targets. For example, in anticancer research, these compounds have been shown to inhibit histone deacetylases, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes . This results in the inhibition of tumor cell growth and induction of apoptosis.
Comparación Con Compuestos Similares
4-(Pentafluorothio)phenylacetylene can be compared with other similar compounds, such as:
Phenylacetylene: Lacks the pentafluorothio group, making it less reactive in certain substitution reactions.
4-(Trifluoromethyl)phenylacetylene: Contains a trifluoromethyl group instead of a pentafluorothio group, leading to different electronic and steric properties.
4-(Pentafluorothio)aniline: Similar in structure but with an amine group instead of an acetylene group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its pentafluorothio group, which imparts distinct electronic properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H5F5S |
|---|---|
Peso molecular |
228.18 g/mol |
Nombre IUPAC |
(4-ethynylphenyl)-pentafluoro-λ6-sulfane |
InChI |
InChI=1S/C8H5F5S/c1-2-7-3-5-8(6-4-7)14(9,10,11,12)13/h1,3-6H |
Clave InChI |
AKVGJBOIAORSGD-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)S(F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12861552.png)
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] 2-(methylamino)benzoate](/img/structure/B12861557.png)


![4-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12861578.png)

![2-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-imine](/img/structure/B12861599.png)
![2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B12861618.png)

![4-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861627.png)

